molecular formula C27H32N6O4 B3011321 N,4-diisobutyl-1,5-dioxo-2-(2-oxo-2-(o-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242942-41-1

N,4-diisobutyl-1,5-dioxo-2-(2-oxo-2-(o-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B3011321
CAS RN: 1242942-41-1
M. Wt: 504.591
InChI Key:
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Description

N,4-diisobutyl-1,5-dioxo-2-(2-oxo-2-(o-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C27H32N6O4 and its molecular weight is 504.591. The purity is usually 95%.
BenchChem offers high-quality N,4-diisobutyl-1,5-dioxo-2-(2-oxo-2-(o-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,4-diisobutyl-1,5-dioxo-2-(2-oxo-2-(o-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Routes and Chemical Reactions

Research on similar heterocyclic compounds provides insights into synthetic routes and chemical reactions that could be applicable to the synthesis and functionalization of N,4-diisobutyl-1,5-dioxo-2-(2-oxo-2-(o-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide. For example, the study by Chern et al. (1988) presents reactions of anthranilamide with isocyanates leading to the synthesis of oxazolo[2,3-b]quinazolin-5-one and [1,3]oxazino[2,3-b]quinazolin-6-one derivatives, demonstrating the versatility of anthranilamide in heterocyclic chemistry which could be relevant for exploring synthetic pathways of related compounds Chern et al., 1988.

Biological Evaluation and Potential Applications

Further, the exploration of similar compounds such as the derivatives of triazoloquinazoline and their biological evaluation, as discussed by Catarzi et al. (2004), reveals the potential of these heterocycles as selective AMPA receptor antagonists. This suggests avenues for pharmacological research targeting neurological disorders, indicating potential research applications for N,4-diisobutyl-1,5-dioxo-2-(2-oxo-2-(o-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide in the development of novel therapeutics Catarzi et al., 2004.

Computational Studies and Activity Prediction

Moreover, computational studies, such as those conducted by Danylchenko et al. (2016), which focus on the synthesis and computer prediction of biological activity and acute toxicity of triazoloquinazoline derivatives, highlight the importance of in silico methods in predicting the pharmacological profile of new compounds. This approach could be critical in identifying the scientific applications of N,4-diisobutyl-1,5-dioxo-2-(2-oxo-2-(o-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide, especially in terms of its safety and efficacy as a potential drug candidate Danylchenko et al., 2016.

properties

IUPAC Name

2-[2-(2-methylanilino)-2-oxoethyl]-N,4-bis(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O4/c1-16(2)13-28-24(35)19-10-11-20-22(12-19)33-26(31(25(20)36)14-17(3)4)30-32(27(33)37)15-23(34)29-21-9-7-6-8-18(21)5/h6-12,16-17H,13-15H2,1-5H3,(H,28,35)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQJNUGLJUJCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N(C3=N2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,4-diisobutyl-1,5-dioxo-2-(2-oxo-2-(o-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

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